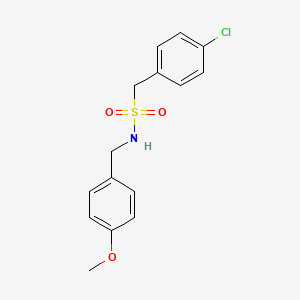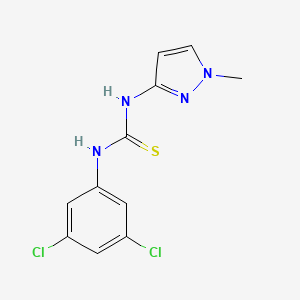![molecular formula C22H23N3O B4806554 (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B4806554.png)
(2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone
Overview
Description
(2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with dimethyl groups, a quinoline moiety, and a pyridine ring, making it a multifaceted molecule with diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring through a coupling reaction. The final step involves the attachment of the dimethylpiperidine moiety under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Various substituted pyridine derivatives from nucleophilic substitution.
Scientific Research Applications
(2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
- (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone
- (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-2-yl)quinolin-4-yl]methanone
- (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-5-yl)quinolin-4-yl]methanone
Comparison: Compared to its analogs, (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone exhibits unique properties due to the specific positioning of the pyridine ring. This positioning can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall stability. The presence of the dimethylpiperidine moiety also contributes to its distinct pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-15-6-5-7-16(2)25(15)22(26)19-14-21(17-10-12-23-13-11-17)24-20-9-4-3-8-18(19)20/h3-4,8-16H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVZWKOTCPEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B4806486.png)
![2-ethyl-6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4806491.png)
![2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B4806494.png)

![4-{4-allyl-5-[(1,1-dioxido-1-benzothien-3-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4806505.png)
![3-(2-chloro-6-fluorophenyl)-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4806510.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4806518.png)
![(5Z)-5-[(3-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4806527.png)
![6-bromo-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B4806530.png)
![N-[2-(morpholin-4-yl)phenyl]propanamide](/img/structure/B4806536.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4806543.png)
![1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-ETHANONE](/img/structure/B4806562.png)
![N'-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B4806580.png)
